molecular formula C14H19N3O4 B14967194 3-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}propanoic acid

3-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}propanoic acid

Cat. No.: B14967194
M. Wt: 293.32 g/mol
InChI Key: PVVRVAKVWHAIEJ-UHFFFAOYSA-N
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Description

This compound features a cyclohepta[c]pyridazin-3-one core fused to a seven-membered ring, linked via an acetyl group to an aminopropanoic acid moiety. Its molecular formula is C₁₆H₂₀N₄O₄, with a molecular weight of 332.36 g/mol. The compound’s physicochemical properties, including hydrogen bond donors (2) and acceptors (5), are influenced by the aminopropanoic acid substituent, which enhances solubility compared to non-polar analogs .

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

3-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C14H19N3O4/c18-12(15-7-6-14(20)21)9-17-13(19)8-10-4-2-1-3-5-11(10)16-17/h8H,1-7,9H2,(H,15,18)(H,20,21)

InChI Key

PVVRVAKVWHAIEJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}propanoic acid typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

    Formation of the hexahydro-2H-cyclohepta[c]pyridazin ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Amidation: The final step involves the reaction of the acetylated intermediate with propanoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Key Research Findings

  • Ring Size Impact : Larger cyclohepta rings improve target engagement in kinase assays due to conformational flexibility, but reduce oral bioavailability compared to cyclopenta analogs .
  • Substituent Effects: Aminopropanoic acid enhances solubility (>10 mg/mL in PBS) but limits blood-brain barrier penetration. Trifluoromethyl groups improve in vivo half-life (t₁/₂: 8.2 h vs. 2.5 h for the acetic acid analog) .
  • Synthetic Challenges: Alkylation of pyridazinones (as in ) requires careful optimization to avoid byproducts from ring strain in cyclohepta systems.

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